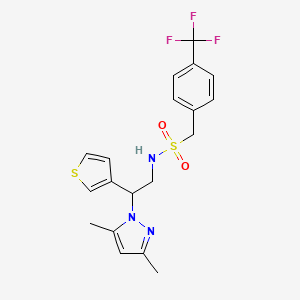

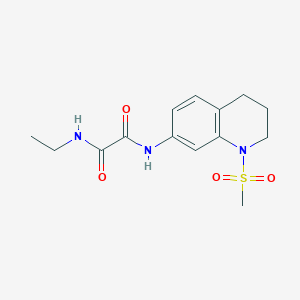

N-ethyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-ethyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide” is a chemical compound. However, detailed information about this compound is not readily available12.

Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of “N-ethyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide”.Molecular Structure Analysis

I couldn’t find any specific information on the molecular structure of “N-ethyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide”.Chemical Reactions Analysis

No specific information on the chemical reactions involving “N-ethyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide” was found.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-ethyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide” are not available in the sources I searched1.

科学研究应用

Copper(II)-Catalyzed Remote Sulfonylation of Aminoquinolines

Copper(II)-catalyzed remote sulfonylation represents a significant advancement in the functionalization of quinoline derivatives, which are closely related to the chemical structure of interest. This method utilizes sodium sulfinates as sulfide sources, offering an environmentally friendly and efficient approach to generate benzamide derivatives, highlighting the compound's relevance in green chemistry and synthetic methodology (Xia et al., 2016).

Antagonistic Properties on NMDA and AMPA Receptors

Research on N-sulfonyl derivatives of similar quinoline compounds has demonstrated their potential as antagonists at the glycine-site of the NMDA receptor and AMPA receptor, indicating their significance in neuropharmacology and the development of therapeutic agents for neurological disorders (Hays et al., 1993).

Antibacterial Activity and DNA-Gyrase Inhibition

Quinoline carboxylic acids, related to the compound , have been studied for their antibacterial activity and ability to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication. These studies have established a quantitative structure-activity relationship (QSAR) demonstrating the dependence of antibacterial potency on specific structural features, contributing to the design of new antibacterial agents (Domagala et al., 1988).

Synthesis of Ionic Liquids

Research into the solvent-free catalyzed aminolysis of epoxides has led to the development of new classes of ionic liquids, showcasing the versatility of quinoline-based compounds in creating environmentally friendly solvents with potential applications in various industrial processes (Fringuelli et al., 2004).

Molecular Docking and Antimalarial Activity

Theoretical investigations and molecular docking studies of sulfonamide derivatives have highlighted their potential in antimalarial activity, offering insights into the design of novel therapeutic agents against malaria and possibly other viral infections, including COVID-19 (Fahim & Ismael, 2021).

安全和危害

No specific safety and hazard information for “N-ethyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide” was found1.

未来方向

Unfortunately, I couldn’t find any specific information on the future directions of “N-ethyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide”.

属性

IUPAC Name |

N-ethyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4S/c1-3-15-13(18)14(19)16-11-7-6-10-5-4-8-17(12(10)9-11)22(2,20)21/h6-7,9H,3-5,8H2,1-2H3,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABOGSBESPWKFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone](/img/structure/B2894483.png)

![3-ethyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2894485.png)

![(E)-3-(2-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2894492.png)

![N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2894493.png)

![2-(3,4-dimethylphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2894495.png)

![2-chloro-3-methyl-5-[(3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidin-1-yl)sulfonyl]pyridine](/img/structure/B2894496.png)

![6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B2894497.png)